5-Bromopentyltrichlorosilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

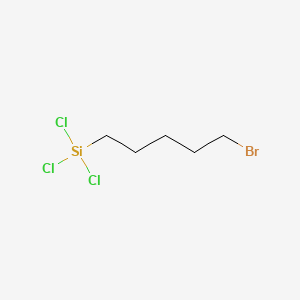

5-Bromopentyltrichlorosilane: is an organosilicon compound with the molecular formula C5H10BrCl3Si . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials . The compound is known for its reactivity due to the presence of both bromine and trichlorosilane functional groups, making it a valuable reagent in chemical research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromopentyltrichlorosilane can be synthesized through the reaction of 5-bromopentanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction scheme is as follows:

C5H11BrOH+HSiCl3→C5H10BrSiCl3+H2O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The process includes the careful control of temperature and pressure to optimize yield and purity. The reaction is typically carried out in a sealed reactor to prevent the escape of volatile components and to maintain anhydrous conditions .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromopentyltrichlorosilane undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The trichlorosilane group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.

Reduction: The compound can be reduced to form 5-bromopentylsilane derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Catalysts: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products:

Silanols: Formed through hydrolysis.

Substituted Silanes: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry: 5-Bromopentyltrichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins .

Biology and Medicine: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups. This can enhance the properties of biomaterials, making them more suitable for medical applications .

Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the manufacture of electronic materials and devices .

Mécanisme D'action

The mechanism of action of 5-bromopentyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form stable silicon-carbon bonds. The trichlorosilane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in the modification of surfaces .

Comparaison Avec Des Composés Similaires

- 5-Chloropentyltrichlorosilane

- 5-Iodopentyltrichlorosilane

- 5-Fluoropentyltrichlorosilane

Comparison: 5-Bromopentyltrichlorosilane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group, facilitating nucleophilic substitution reactions more readily. This makes this compound a more versatile reagent in organic synthesis .

Propriétés

IUPAC Name |

5-bromopentyl(trichloro)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVXHHXWSRHHNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[Si](Cl)(Cl)Cl)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrCl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

![L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B599367.png)